![molecular formula C14H14Pd B1149569 (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent CAS No. 105333-10-6](/img/no-structure.png)

(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95%” is a compound with the linear formula: Pd (η5-C5H5) (η3-1-PhC3H4). It has a molecular weight of 288.68 . This compound is often used as a catalyst in various chemical reactions .

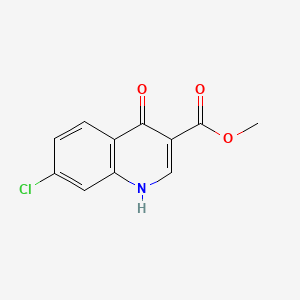

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula Pd (η5-C5H5) (η3-1-PhC3H4). This indicates that it contains a palladium atom coordinated to a cyclopentadienyl ring and a phenyl-propenyl group .Chemical Reactions Analysis

This compound is often used as a catalyst in various chemical reactions, including Buchwald-Hartwig Cross Coupling, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 45-47 °C. It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Sustainable Palladium Catalysis

Palladium (Pd) is integral in synthetic chemistry, catalytic converters, and electronic equipment. Strategies for sustainable use include low-loading catalysis, recyclable catalyst systems, and utilizing palladium recovered from secondary sources (urban mining). The pursuit of sustainable catalysis emphasizes the importance of low-loading and reusable catalysts that minimize environmental and financial costs associated with palladium. This approach aligns with efforts to develop catalysts from palladium sourced from end-of-life materials, promising a more sustainable trajectory for its use in catalysis (McCarthy, Braddock, & Wilton‐Ely, 2021).

Palladium in Environmental Analysis

The review of electrothermal atomization (ETA) and vaporization (ETV) techniques for environmental sample analysis highlights palladium's role in controlling chloride interference, a common issue in the determination of various elements. The use of reduced palladium as a modifier in these methods exemplifies its utility in enhancing analytical accuracy and efficiency, showcasing palladium's versatility beyond organic synthesis (Vale & Welz, 2002).

Catalytic Applications and Antimicrobial Activity

Palladacycles have garnered attention for their antimicrobial properties, revealing the potential of palladium compounds in biomedical applications beyond their well-established role in catalysis. This research underscores the exploration of palladium-based compounds for novel uses, including fighting bacterial, fungal, and protozoal infections, which marks a significant shift towards utilizing transition metals in medicinal chemistry (Elgazwy et al., 2012).

Palladium Nanoparticles in Technology and Medicine

The development and application of palladium nanoparticles (Pd-NPs) are investigated for their unique physicochemical properties and potential in various fields, including medicine, drug delivery, cancer treatment, and sensors. This research emphasizes the environmentally friendly synthesis approaches and the influence of factors like plant extract concentration, pH, and metal salts on the nanoparticles' characteristics. The exploration of green synthesis methods highlights the commitment to sustainable practices in the advancement of nanotechnology and its applications (Bi & Srivastava, 2022).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to handle chemical compounds with care. Avoid breathing in any vapors, avoid contact with skin and eyes, and use personal protective equipment. Always ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent' involves the reaction of cyclopentadiene with phenylacetylene in the presence of palladium catalyst. The resulting intermediate is then reacted with palladium chloride to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Phenylacetylene", "Palladium catalyst", "Palladium chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with phenylacetylene in the presence of palladium catalyst to form the intermediate (η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium.", "Step 2: The intermediate is then reacted with palladium chloride to form the final product '(η5-2,4-Cyclopentadien-1-yl)[(1,2,3-η)-1-phenyl-2-propenyl]-palladium 95per cent'." ] } | |

CAS-Nummer |

105333-10-6 |

Molekularformel |

C14H14Pd |

Molekulargewicht |

288.68096 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-cyclopenta[c]pyrrol-4-one](/img/structure/B1149489.png)

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)